2-(Benzoyloxymethyl)benzoyl chloride
Overview
Description
2-(Benzoyloxymethyl)benzoyl chloride is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoyl chloride and is used in various chemical synthesis studies. This compound is known for its reactivity and is often employed in the preparation of other chemical compounds .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent for a novel amine protection which gives amides the lability of esters .
Mode of Action
It’s known that benzylic halides, such as 2-(benzoyloxymethyl)benzoyl chloride, show enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with its targets through nucleophilic substitution pathways, specifically SN1 or SN2 reactions .
Result of Action
Given its role as a reagent for amine protection, it’s likely that it participates in the formation of amides . This could potentially influence various cellular processes, depending on the specific amides formed and their roles in the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it’s known that the compound is stable under normal temperatures and pressures but may decompose under high heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzoyloxymethyl)benzoyl chloride can be synthesized from 2-(benzoyloxymethyl)benzoic acid. The synthesis involves the reaction of 2-(benzoyloxymethyl)benzoic acid with thionyl chloride in the presence of pyridine as a catalyst. The reaction is typically carried out in toluene at a temperature of 80°C for about 20 minutes. The product is then purified by recrystallization from petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(benzoyloxymethyl)benzoic acid.
Reduction: It can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 2-(benzoyloxymethyl)benzoic acid.
Pyridine: Acts as a catalyst in the synthesis reaction.
Water: Used in hydrolysis reactions to convert the compound to its acid form.
Major Products Formed
2-(Benzoyloxymethyl)benzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
2-(Benzoyloxymethyl)benzoyl chloride is used in several scientific research applications, including:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biological Studies: It can be used to modify biological molecules for research purposes.
Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents.
Industrial Applications: Used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride used in similar chemical reactions.
2-(Hydroxymethyl)benzoyl Chloride: A related compound with a hydroxymethyl group instead of a benzoyloxymethyl group.
Benzyl Benzoate: An ester of benzyl alcohol and benzoic acid, used in different applications.
Uniqueness
2-(Benzoyloxymethyl)benzoyl chloride is unique due to its benzoyloxymethyl group, which provides different reactivity and properties compared to simpler acyl chlorides like benzoyl chloride. This unique structure allows it to be used in specific synthetic applications where other acyl chlorides may not be suitable .
Properties
IUPAC Name |
(2-carbonochloridoylphenyl)methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQFYWNFHWPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206980 | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-87-9 | |
Record name | 2-[(Benzoyloxy)methyl]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58249-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Benzoyloxy)methyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(benzoyloxy)methyl]benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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